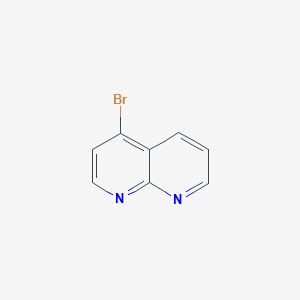

4-Bromo-1,8-naphthyridine

Descripción

BenchChem offers high-quality 4-Bromo-1,8-naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1,8-naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-7-3-5-11-8-6(7)2-1-4-10-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYXNSNJTMIEAPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2N=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30497525 | |

| Record name | 4-Bromo-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54569-28-7 | |

| Record name | 4-Bromo-1,8-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54569-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Greener synthesis methods for 1,8-naphthyridines

An In-depth Technical Guide to Greener Synthesis Methods for 1,8-Naphthyridines

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous pharmaceuticals, agrochemicals, and functional materials. Its derivatives exhibit a wide spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The classical methods for synthesizing this core, such as the Friedlander condensation, have traditionally relied on harsh reaction conditions, toxic organic solvents, and expensive or hazardous catalysts.[2][5] In alignment with the principles of green chemistry, a significant research effort has been directed towards developing more sustainable, efficient, and environmentally benign synthetic routes.[6]

This technical guide provides a comprehensive overview of modern, greener synthesis methods for 1,8-naphthyridines. It is intended for researchers, scientists, and professionals in drug development who are seeking to adopt sustainable practices in their synthetic workflows. The guide details methodologies employing green solvents, alternative energy sources, and eco-friendly catalysts, presenting quantitative data, detailed experimental protocols, and workflow visualizations to facilitate understanding and implementation.

Core Strategies for Greener Synthesis

The development of eco-friendly synthetic protocols for 1,8-naphthyridines centers on several key strategies:

-

Use of Green Solvents: Replacing conventional volatile organic compounds (VOCs) with environmentally benign solvents like water or recyclable media such as ionic liquids (ILs) and deep eutectic solvents (DESs).[5][7][8]

-

Alternative Energy Sources: Employing microwave irradiation and ultrasound as energy-efficient alternatives to conventional heating to accelerate reaction rates and improve yields.[3][9][10]

-

Advanced Catalytic Systems: Utilizing metal-free, biocompatible, and recyclable catalysts to avoid toxic metal residues and enable milder reaction conditions.[5][7][9]

-

Process Intensification: Adopting one-pot, multicomponent reactions and solvent-free conditions to reduce waste, minimize purification steps, and improve overall efficiency.[3][8][11]

The following diagram illustrates the general workflow for the greener synthesis of 1,8-naphthyridines, incorporating these core principles.

Data Presentation: Comparison of Greener Synthesis Methods

The following tables summarize quantitative data from various greener synthetic protocols for 1,8-naphthyridines, allowing for a direct comparison of their efficiency and conditions.

Table 1: Water-Based and Ionic Liquid (IL) Catalyzed Synthesis

| Method/Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Ref. |

|---|---|---|---|---|---|

| Choline Hydroxide (1 mol%) | Water | 50 | 11 h | 92 | [5] |

| [Bmmim][Im] (IL) | Solvent-free | 80 | 24 h | High | [2][7] |

| Lactic Acid:Maltose:Amla Juice (DES) | Solvent-free | Ambient | - | 63-95 | [8] |

| LiOH·H₂O | Aqueous-alcohol | - | - | 69 |[5] |

Table 2: Microwave (MW) and Ultrasound-Assisted Synthesis

| Method/Catalyst | Energy Source | Solvent | Time | Yield (%) | Ref. |

|---|---|---|---|---|---|

| DABCO (20 mol%) | MW (600W) | Solvent-free | Few min | 74-86 | [9] |

| NaH | MW | - | - | High | [12] |

| NaH in DMF | MW (240W) | DMF | 10-12 min | High | [3] |

| Various | Ultrasound | Various | Minutes | 88-96 | [1] |

| Morpholine | Ultrasound | Aqueous | - | High | |

Table 3: Solvent-Free Synthesis

| Method/Catalyst | Conditions | Time | Yield (%) | Ref. |

|---|---|---|---|---|

| FeCl₃·6H₂O | Grinding | 6-12 min | 82-90 | [11][13] |

| K₂CO₃ / NMP | Thermal | - | High | [13] |

| DABCO (20 mol%) | MW | Few min | 74-86 |[9] |

Key Greener Methodologies and Experimental Protocols

This section provides detailed descriptions of prominent greener methods and representative experimental protocols sourced from the literature.

The relationship between overarching green chemistry principles and their specific application in 1,8-naphthyridine synthesis is depicted below.

Synthesis in Water using a Metal-Free Ionic Liquid Catalyst

Using water as a solvent is highly advantageous from a green chemistry perspective.[5] A notable method involves a one-pot Friedlander condensation in water catalyzed by choline hydroxide (ChOH), a metal-free, non-toxic, and water-soluble ionic liquid.[5][14] This approach provides excellent yields under mild conditions.[5][14]

Experimental Protocol: Choline Hydroxide Catalyzed Synthesis [5]

-

A mixture of 2-aminonicotinaldehyde (0.5 mmol) and the desired active methylene carbonyl compound (0.5 mmol) is stirred in 1 mL of water.

-

Choline hydroxide (ChOH) (1 mol %, ~3 μL) is added to the mixture.

-

The reaction mixture is stirred under a nitrogen atmosphere at 50°C.

-

Reaction progress is monitored by Thin-Layer Chromatography (TLC).

-

Upon completion (typically 11-12 hours), the mixture is extracted with ethyl acetate (40 mL) and water (10 mL).

-

The organic layer is concentrated under vacuum to yield the desired 1,8-naphthyridine product with yields often exceeding 90%.[5]

Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation offers a non-conventional, energy-efficient technique that dramatically reduces reaction times from hours to minutes.[3][9] Combining this with solvent-free conditions and an inexpensive catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) results in a highly effective, economical, and eco-friendly protocol.[9]

Experimental Protocol: DABCO-Catalyzed Microwave Synthesis [9]

-

A mixture of 2-aminonicotinaldehyde (0.01 mol), an active methylene compound (0.01 mol), and DABCO (20 mol %) is prepared.

-

The mixture is subjected to microwave irradiation at 600W for the specified time (typically a few minutes).

-

The completion of the reaction is monitored by TLC.

-

The resulting mixture is poured into ice-cold water and worked up with dilute HCl.

-

The solid product is separated by filtration, dried, and recrystallized from a suitable solvent like acetonitrile to afford the pure 1,8-naphthyridine derivative. Yields typically range from 74-86%.[9]

Ultrasound-Assisted Synthesis

Sonochemistry has emerged as a powerful tool in organic synthesis, offering high yields in short reaction times under mild conditions.[1] The application of ultrasound irradiation can significantly improve the rates and yields of 1,8-naphthyridine synthesis compared to classical methods.[1][10]

Experimental Protocol: General Ultrasound-Assisted Synthesis

-

While a specific general protocol for the Friedlander reaction was not detailed in the provided results, the principle involves mixing the reactants (e.g., a 1,8-naphthyridine precursor) in a suitable solvent and placing the reaction vessel in an ultrasonic bath.[1]

-

The reaction is irradiated for a period ranging from minutes to a few hours at a controlled temperature.[1]

-

This technique has been shown to reduce reaction times from several hours to minutes and increase yields from a 69–83% range (conventional) to 88–96% (ultrasound).[1]

Ionic Liquid and Deep Eutectic Solvent (DES) Mediated Synthesis

Ionic liquids (ILs) can act as both green solvents and catalysts, facilitating reactions under solvent-free conditions.[2][7] Basic ILs like [Bmmim][Im] have shown remarkable catalytic activity in the Friedlander reaction.[7] More recently, natural deep eutectic solvents (DESs), which are biodegradable, low-cost, and recyclable, have been used.[8] A ternary mixture of lactic acid, maltose, and amla juice has been successfully employed for the one-pot, three-component synthesis of 2-amino-1,8-naphthyridine derivatives without any additional catalyst.[8]

Experimental Protocol: Ionic Liquid ([Bmmim][Im]) Catalyzed Synthesis [7]

-

2-Amino-3-pyridinecarboxaldehyde and an α-methylene carbonyl compound are dissolved in 5 mL of the ionic liquid [Bmmim][Im].

-

The mixture is heated to 80°C for 24 hours.

-

After the reaction, the product can be extracted, and the ionic liquid can be recovered and reused multiple times without a significant loss of activity.[2][7]

Experimental Protocol: Deep Eutectic Solvent (DES) Synthesis [8]

-

A mixture of 2-aminopyridine (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol) is added to the prepared DES (e.g., Lactic Acid:Maltose:Amla Juice, 2 mL).

-

The mixture is stirred at 80°C.

-

Reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and water is added.

-

The precipitated solid product is collected by filtration, washed with water, and recrystallized from ethanol/water to yield the pure product.[8]

Conclusion

The synthesis of 1,8-naphthyridines has been significantly advanced by the adoption of green chemistry principles. Methodologies utilizing water as a solvent, alternative energy sources like microwave and ultrasound, and novel catalytic systems such as ionic liquids and deep eutectic solvents offer substantial improvements over traditional methods. These greener routes provide benefits such as reduced reaction times, higher yields, milder conditions, and the elimination of hazardous solvents and catalysts. The continued development and adoption of these sustainable protocols are crucial for minimizing the environmental impact of pharmaceutical and chemical manufacturing.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchps.com [jchps.com]

- 4. scielo.org.mx [scielo.org.mx]

- 5. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. acgpubs.org [acgpubs.org]

- 9. tsijournals.com [tsijournals.com]

- 10. [PDF] Synthesis of 1,8-Naphthyridine Derivatives under Ultrasound Irradiation and Cytotoxic Activity against HepG2 Cell Lines | Semantic Scholar [semanticscholar.org]

- 11. Eco-friendly synthesis of 1,8-naphthyridine 5-aryl-1,3,4-oxadiazole derivatives under solvent-free solid-state conditions and their antimicrobial activity | Semantic Scholar [semanticscholar.org]

- 12. asianpubs.org [asianpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

The Friedländer Synthesis: A Comprehensive Technical Guide to Substituted 1,8-Naphthyridines

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and antiviral properties.[1] The Friedländer synthesis offers a direct and efficient pathway to this important class of heterocyclic compounds. This technical guide provides an in-depth overview of the Friedländer synthesis for preparing substituted 1,8-naphthyridines, complete with experimental protocols, quantitative data, and mechanistic insights to aid researchers in the design and execution of these synthetic transformations.

Introduction to the Friedländer Synthesis of 1,8-Naphthyridines

The Friedländer synthesis is a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[1][2] In the context of 1,8-naphthyridine synthesis, the typical starting material is a 2-aminopyridine-3-carbaldehyde (also known as 2-aminonicotinaldehyde) or a related derivative.[1][3][4] The reaction can be catalyzed by either acids or bases and proceeds through a condensation followed by an intramolecular cyclodehydration to furnish the 1,8-naphthyridine ring system.[1]

The versatility of the Friedländer synthesis allows for the introduction of a wide range of substituents onto the 1,8-naphthyridine core by varying the active methylene component. This adaptability is crucial for the development of new drug candidates and functional materials.[1]

Reaction Mechanism and Experimental Workflow

The generally accepted mechanism for the base-catalyzed Friedländer synthesis of 1,8-naphthyridines involves an initial aldol-type condensation between the 2-aminonicotinaldehyde and the enolate of the active methylene compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1,8-naphthyridine product.[1]

A general workflow for the synthesis and purification of substituted 1,8-naphthyridines via the Friedländer reaction is depicted below. This process is adaptable to various scales and reaction conditions, including environmentally benign methods.[1]

References

The Versatile Precursor: A Technical Guide to 4-Bromo-1,8-naphthyridine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties have led to the development of drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. Among the various substituted naphthyridines, 4-bromo-1,8-naphthyridine stands out as a particularly valuable precursor. The presence of a bromine atom at the 4-position provides a versatile handle for a variety of cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for drug discovery programs. This technical guide provides an in-depth overview of the synthesis, functionalization, and medicinal chemistry applications of the 4-bromo-1,8-naphthyridine core.

Synthesis of the 4-Bromo-1,8-naphthyridine Core

The synthesis of the 4-bromo-1,8-naphthyridine core can be achieved through a multi-step sequence, culminating in the well-established Friedländer annulation. A plausible and efficient synthetic route begins with the preparation of a key intermediate, 2-amino-4-bromopyridine.

Experimental Protocol: Synthesis of 2-Amino-4-bromopyridine

This synthesis can be accomplished via a Hofmann degradation of 4-bromo-2-pyridinecarboxamide. The precursor, 4-bromopyridine hydrochloride, is first converted to its ethyl ester, followed by amination to the amide, and finally, Hofmann degradation to yield the desired 2-amino-4-bromopyridine.[1][2]

Step 1: Esterification of 4-Bromopyridine Hydrochloride

-

In a suitable reactor, 4-bromopyridine hydrochloride is treated with an esterifying agent, such as ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid), to yield 4-bromo-2-pyridinecarboxylic acid ethyl ester.

Step 2: Amination of 4-bromo-2-pyridinecarboxylic acid ethyl ester

-

The crude ethyl ester is then subjected to amination using aqueous ammonia. This reaction typically proceeds at elevated temperature and pressure to afford 4-bromo-2-pyridinecarboxamide.

Step 3: Hofmann Degradation of 4-bromo-2-pyridinecarboxamide

-

In a cooled reactor (0-5 °C), a solution of sodium hydroxide in water is prepared.

-

Bromine is added dropwise to the cold sodium hydroxide solution to form sodium hypobromite.

-

4-bromo-2-pyridinecarboxamide is then added portion-wise to the freshly prepared sodium hypobromite solution.

-

The reaction mixture is carefully heated to approximately 80 °C and maintained at this temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled, and the crude 2-amino-4-bromopyridine is isolated by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent, such as toluene, to yield pure 2-amino-4-bromopyridine.[2]

Proposed Experimental Protocol: Friedländer Synthesis of 4-Bromo-1,8-naphthyridine

The Friedländer synthesis is a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group to form a quinoline or, in this case, a naphthyridine ring system. A proposed method for the synthesis of 4-bromo-1,8-naphthyridine involves the reaction of a suitable 2-aminopyridine-3-carbaldehyde precursor with a bromo-substituted α-methylene carbonyl compound.

Reactants:

-

2-Amino-3-formylpyridine

-

Ethyl 2-bromoacetoacetate

-

Catalyst: A base (e.g., piperidine, sodium hydroxide) or an acid (e.g., p-toluenesulfonic acid)

-

Solvent: Ethanol or another suitable high-boiling solvent

Procedure:

-

To a solution of 2-amino-3-formylpyridine in ethanol, add ethyl 2-bromoacetoacetate and a catalytic amount of piperidine.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford crude 4-bromo-1,8-naphthyridine.

-

Further purification can be achieved by recrystallization or column chromatography.

Functionalization of the 4-Bromo-1,8-naphthyridine Core

The bromine atom at the 4-position of the 1,8-naphthyridine ring is amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki and Buchwald-Hartwig cross-coupling reactions. These reactions allow for the introduction of a wide array of substituents, leading to the generation of diverse chemical libraries for biological screening.

Experimental Protocol: Suzuki Cross-Coupling

The Suzuki coupling reaction facilitates the formation of a carbon-carbon bond between the 4-position of the naphthyridine core and a variety of aryl or vinyl boronic acids or esters.

General Procedure:

-

In a reaction vessel, combine 4-bromo-1,8-naphthyridine (1 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-substituted-1,8-naphthyridine derivative.

Experimental Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond, allowing for the introduction of primary or secondary amines at the 4-position of the naphthyridine ring.

General Procedure:

-

To a reaction vessel, add 4-bromo-1,8-naphthyridine (1 equivalent), the desired amine (1.2-2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), and a strong base (e.g., NaOtBu, K₃PO₄).

-

Add an anhydrous, aprotic solvent such as toluene or dioxane.

-

Degas the mixture with an inert gas.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until completion.

-

Cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography to yield the 4-amino-1,8-naphthyridine derivative.

Medicinal Chemistry Applications and Biological Activity

Derivatives of the 1,8-naphthyridine scaffold have demonstrated a remarkable range of biological activities. The ability to readily functionalize the 4-position of the 4-bromo-1,8-naphthyridine precursor has been instrumental in the development of potent and selective therapeutic agents.

Anticancer Activity

Many 1,8-naphthyridine derivatives exhibit significant anticancer properties, often by targeting key signaling pathways involved in cell proliferation and survival. A prominent target for these compounds is the Epidermal Growth Factor Receptor (EGFR) and its associated downstream signaling cascade.

Table 1: Representative Anticancer Activity of 1,8-Naphthyridine and Related Derivatives

| Compound Class | Target | Cell Line | IC₅₀ (µM) |

| 4-Arylamino-quinazoline | EGFR (mutant) | PC9-GR4 | 1.76 |

| 4-Arylamino-quinazoline | EGFR (mutant) | Ba/F3 (Del19/T790M) | 2.38 |

| Anilino-1,4-naphthoquinone | EGFR | - | 0.00396 |

| 4-Arylamino-quinazoline | EGFR (WT) | - | <0.000495 |

| 4-Arylamino-quinazoline | EGFR (L858R/T790M) | - | 0.0027 |

Note: Data for quinazoline and naphthoquinone derivatives are included to represent the activity of related pharmacophores targeting EGFR.

Signaling Pathway: Inhibition of the EGFR Signaling Cascade

Small molecule inhibitors based on the 1,8-naphthyridine scaffold can act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain. By binding to the ATP-binding pocket, these compounds prevent the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling pathways such as the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways. This inhibition ultimately leads to a reduction in cell proliferation, survival, and angiogenesis.

Caption: Inhibition of the EGFR signaling pathway by a 4-substituted-1,8-naphthyridine derivative.

Conclusion

4-Bromo-1,8-naphthyridine is a highly valuable and versatile precursor in the field of medicinal chemistry. Its straightforward synthesis and the ease of functionalization at the 4-position through robust cross-coupling reactions provide medicinal chemists with a powerful platform for the design and synthesis of novel therapeutic agents. The demonstrated success of the 1,8-naphthyridine scaffold in targeting critical biological pathways, such as the EGFR signaling cascade, underscores the continued importance of this heterocyclic core in the quest for new and effective medicines. This technical guide provides a foundational resource for researchers looking to leverage the potential of 4-bromo-1,8-naphthyridine in their drug discovery endeavors.

References

Spectroscopic data for 4-Bromo-1,8-naphthyridine characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental methodologies relevant to the characterization of 4-Bromo-1,8-naphthyridine. Due to the limited availability of specific experimental data for this compound in public literature, this guide presents predicted spectroscopic values and representative experimental protocols based on the analysis of closely related 1,8-naphthyridine derivatives.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for 4-Bromo-1,8-naphthyridine. These values are predicted based on known spectroscopic trends for halogenated 1,8-naphthyridines and related heterocyclic compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-Bromo-1,8-naphthyridine

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.9 - 9.1 | dd | ~4.5, ~1.8 |

| H-3 | 7.5 - 7.7 | dd | ~8.2, ~4.5 |

| H-5 | 8.2 - 8.4 | d | ~8.5 |

| H-6 | 7.4 - 7.6 | t | ~8.0 |

| H-7 | 8.7 - 8.9 | dd | ~8.0, ~1.8 |

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Bromo-1,8-naphthyridine

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 152 - 154 |

| C-3 | 122 - 124 |

| C-4 | 138 - 140 |

| C-4a | 145 - 147 |

| C-5 | 128 - 130 |

| C-6 | 129 - 131 |

| C-7 | 150 - 152 |

| C-8a | 155 - 157 |

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted Mass Spectrometry Data for 4-Bromo-1,8-naphthyridine

| Ion | m/z (Predicted) | Notes |

| [M]⁺ | 208/210 | Isotopic pattern characteristic of bromine (¹⁹Br/⁸¹Br ≈ 1:1) |

| [M-Br]⁺ | 129 | Fragmentation pattern showing loss of bromine |

Table 4: Predicted Infrared (IR) Spectroscopy Data for 4-Bromo-1,8-naphthyridine

| Wavenumber (cm⁻¹) | Vibration |

| 3100 - 3000 | C-H stretching (aromatic) |

| 1600 - 1450 | C=C and C=N stretching (aromatic ring) |

| 1200 - 1000 | C-H in-plane bending |

| 850 - 750 | C-H out-of-plane bending |

| 700 - 500 | C-Br stretching |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of 4-Bromo-1,8-naphthyridine, adapted from general procedures for similar compounds.

Synthesis of 4-Bromo-1,8-naphthyridine

A common route to synthesize 4-Bromo-1,8-naphthyridine involves the bromination of 1,8-naphthyridine-N-oxide, followed by deoxygenation.

Materials:

-

1,8-Naphthyridine

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Phosphorus tribromide (PBr₃) or Phosphorus oxybromide (POBr₃)

-

Chloroform

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

N-Oxidation: Dissolve 1,8-naphthyridine in dichloromethane. Add m-CPBA portion-wise at 0 °C. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Wash the reaction mixture with sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain 1,8-naphthyridine-N-oxide.

-

Bromination: Treat the 1,8-naphthyridine-N-oxide with a brominating agent such as PBr₃ or POBr₃ in a suitable solvent like chloroform. Heat the reaction mixture under reflux. The reaction progress should be monitored by TLC.

-

Work-up and Purification: After completion, cool the reaction mixture and carefully quench with water or ice. Neutralize with a base (e.g., sodium bicarbonate). Extract the product with dichloromethane. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 4-Bromo-1,8-naphthyridine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire the proton NMR spectrum with standard parameters.

-

¹³C NMR: Acquire the carbon NMR spectrum. A larger number of scans may be required to obtain a good signal-to-noise ratio.

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: An electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

-

Analysis: Obtain the mass spectrum to determine the molecular weight and fragmentation pattern. The characteristic isotopic pattern of bromine should be observable.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Analysis: Record the spectrum in the range of 4000-400 cm⁻¹ to identify the characteristic functional group vibrations.

Visualizations

The following diagrams illustrate the general workflow for the characterization of an organic compound and the logical relationship of the spectroscopic methods.

Caption: General workflow for the synthesis and spectroscopic characterization of 4-Bromo-1,8-naphthyridine.

Caption: Relationship between the compound and the information obtained from different spectroscopic techniques.

An In-Depth Technical Guide to 1H and 13C NMR Analysis of 1,8-Naphthyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practical aspects of 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 1,8-naphthyridine derivatives. The 1,8-naphthyridine scaffold is a significant pharmacophore in medicinal chemistry, and a thorough understanding of its spectroscopic characteristics is crucial for the unambiguous identification and characterization of novel synthetic analogues.

Introduction to the 1,8-Naphthyridine Core

The 1,8-naphthyridine ring system is a bicyclic heteroaromatic compound consisting of two fused pyridine rings. The numbering of the atoms in the ring is crucial for the correct assignment of NMR signals. Due to the presence of two nitrogen atoms, the electronic environment of the protons and carbons in the ring is significantly altered compared to simpler aromatic systems, leading to a characteristic NMR spectrum.

General Principles of 1H and 13C NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

-

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. Key parameters are the chemical shift (δ), integration, and coupling constant (J).

-

¹³C NMR spectroscopy provides information on the number of different types of carbon atoms and their electronic environment. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum and enhance signal intensity.

Experimental Protocols for NMR Analysis

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Sample Preparation

-

Dissolution: Accurately weigh and dissolve 5-10 mg of the 1,8-naphthyridine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1]

-

Internal Standard: If precise chemical shift referencing is required, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.[1]

-

Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the solution height is adequate for the spectrometer's detector.

NMR Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher.[1]

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[1]

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This may necessitate a larger number of scans compared to the ¹H spectrum to obtain adequate signal intensity.[1]

-

2D NMR (Optional but Recommended): For unambiguous assignment, especially with complex substitution patterns, it is advisable to perform 2D NMR experiments such as COSY, HSQC, and HMBC.

Data Processing and Analysis

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).[1]

-

Referencing: Reference the chemical shifts to the residual solvent peak or the internal standard (TMS at 0.00 ppm).[1]

-

¹H NMR Analysis:

-

¹³C NMR Analysis: Identify the number of unique carbon signals. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Peak Assignment: Assign the peaks in both ¹H and ¹³C spectra to the respective atoms in the molecule, using chemical shift theory, coupling information, and 2D NMR data.[1]

NMR Data of 1,8-Naphthyridine and its Derivatives

The following tables summarize the ¹H and ¹³C NMR data for the parent 1,8-naphthyridine and some of its derivatives. Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H and ¹³C NMR Data for 1,8-Naphthyridine

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 2 | 9.05 (dd, J = 4.2, 1.9 Hz) | 153.5 |

| 3 | 7.55 (dd, J = 8.2, 4.2 Hz) | 121.3 |

| 4 | 8.15 (dd, J = 8.2, 1.9 Hz) | 136.9 |

| 5 | 8.15 (dd, J = 8.2, 1.9 Hz) | 136.9 |

| 6 | 7.55 (dd, J = 8.2, 4.2 Hz) | 121.3 |

| 7 | 9.05 (dd, J = 4.2, 1.9 Hz) | 153.5 |

| 4a | - | 128.5 |

| 8a | - | 128.5 |

Note: Data is compiled from various sources and may vary slightly depending on the solvent and experimental conditions.

Table 2: ¹H NMR Data for Selected 1,8-Naphthyridine Derivatives

| Derivative | Solvent | ¹H NMR (δ, ppm) |

| 2-Phenyl-7-methyl-1,8-naphthyridine | DMSO-d₆ | 3.05 (s, 3H, CH₃), 5.4 (br. s, 1H, OH), 7.5-8.4 (m, Ar-H) |

| Another 2-phenyl-7-methyl-1,8-naphthyridine | DMSO-d₆ | 8.38 (d, 1H), 8.54 (d, 1H) |

| 2-(Piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile | DMSO-d₆ | 8.96 (dd, J = 4.4, Hz, 1H), 8.93 (s, 1H), 8.29 (dd, J = 8.0, Hz, 1H), 7.43 (dd, J = 8.0, Hz, 1H), 3.67–3.63 (m, 4H), 2.89–2.85 (m, 4H), 1.23 (s, 1H) |

| 2-Amino-7-hydroxy-1,8-naphthyridine | DMSO-d₆ | 11.88 (bs, 1H), 10.62 (s, 1H), 8.04 (d, J = 8 Hz, 1H), 7.92 (d, J = 8 Hz, 1H), 7.85 (d, J = 8 Hz, 1H), 6.43 (d, J = 8 Hz, 1H), 3.68 (t, 2H), 2.62 (t, 2H), 2.03 (m, 2H) |

Table 3: ¹³C NMR Data for Selected 1,8-Naphthyridine Derivatives

| Derivative | Solvent | ¹³C NMR (δ, ppm) |

| 2-Phenyl-7-methyl-1,8-naphthyridine | DMSO-d₆ | 22.15, 107.11, 116.89, 117.87, 125.19, 127.96, 128.08, 128.22, 129.43, 130.12, 133.49, 134.47, 137.84, 143.25, 146.42, 150.58, 156.18, 158.62, 162.82, 186.93 |

| 2-(Piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile | DMSO-d₆ | 161.78, 159.88, 158.29, 156.40, 148.88, 146.36, 137.84, 120.86, 118.40, 116.84, 98.87, 50.46, 45.48 |

| 7-Methyl-2-(morpholin-4-yl)-1,8-naphthyridine-3-carbonitrile | DMSO-d₆ | 163.8, 153.0, 149.3, 139.4, 138.8, 120.8, 110.9, 109.0, 57.6, 55.2, 53.0, 46.2, 34.8, 22.6 |

Interpretation of NMR Spectra

¹H NMR Spectrum

-

Aromatic Region (7.0-9.5 ppm): The protons on the 1,8-naphthyridine core typically resonate in this region. The H2 and H7 protons are the most deshielded due to the adjacent nitrogen atoms, appearing at the lowest field. The H4 and H5 protons are also significantly deshielded. The H3 and H6 protons are generally found at a higher field within the aromatic region.

-

Substituent Effects:

-

Electron-donating groups (e.g., -NH₂, -OR): These groups will shield the protons on the ring, causing an upfield shift (to lower ppm values).

-

Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl): These groups will deshield the protons, resulting in a downfield shift (to higher ppm values).

-

-

Coupling Constants: The coupling patterns are characteristic of the substitution pattern. For the unsubstituted ring, a set of doublet of doublets is typically observed. The magnitude of the coupling constants (J values) provides information about the relative positions of the coupled protons.

¹³C NMR Spectrum

-

Aromatic Region (110-165 ppm): The carbon atoms of the 1,8-naphthyridine ring resonate in this region. The carbons directly bonded to nitrogen (C2, C7, C8a, and C4a) are the most deshielded.

-

Substituent Effects: The chemical shifts of the carbon atoms are also sensitive to the electronic nature of the substituents, following similar trends as observed in the ¹H NMR spectrum.

Visualization of Analytical Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflow for the NMR analysis of 1,8-naphthyridine derivatives and the relationship between structure and spectral data.

Caption: Workflow for the NMR analysis of 1,8-naphthyridine derivatives.

Caption: Correlation of structure with 1D and 2D NMR data.

Conclusion

This guide has provided a detailed framework for the ¹H and ¹³C NMR analysis of 1,8-naphthyridine derivatives. By following the outlined experimental protocols and utilizing the provided spectral data and interpretation guidelines, researchers can confidently characterize the chemical structures of novel compounds in this important class of heterocycles. The application of 2D NMR techniques is highly recommended for the unambiguous assignment of complex derivatives, which is a critical step in the drug discovery and development process.

References

Mass Spectrometry of Brominated Naphthyridines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of brominated naphthyridines. Naphthyridines are a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and materials science. The introduction of bromine atoms can modulate their physicochemical properties and biological activities. Mass spectrometry is an indispensable tool for the structural characterization and quantification of these compounds. This guide details the expected fragmentation patterns under various ionization techniques, provides adaptable experimental protocols, and illustrates key analytical workflows.

Introduction to the Mass Spectrometry of Brominated Naphthyridines

The mass spectrometric behavior of brominated naphthyridines is influenced by the stable naphthyridine core, the presence of nitrogen atoms which can be protonated, and the isotopic signature of bromine. The two stable isotopes of bromine, 79Br and 81Br, have a near 1:1 natural abundance, resulting in characteristic isotopic patterns for the molecular ion and any bromine-containing fragments, which is a key diagnostic feature in their mass spectra.[1]

Ionization techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed for the analysis of these compounds. EI, being a "hard" ionization technique, typically induces extensive fragmentation, providing valuable structural information.[2] ESI is a "soft" ionization technique that is well-suited for LC-MS applications and often results in protonated molecules, [M+H]+, with fragmentation induced via tandem mass spectrometry (MS/MS).[3]

Predicted Fragmentation Patterns

Due to the scarcity of published mass spectra for specific brominated naphthyridine isomers, the following fragmentation patterns are predicted based on established principles for halogenated and N-heterocyclic aromatic compounds. Aromatic systems like naphthyridine are relatively stable, often showing a prominent molecular ion peak.[4]

Electron Ionization (EI-MS)

Under EI conditions, the molecular ion (M•+) of a brominated naphthyridine is expected to be a strong signal. Key fragmentation pathways include:

-

Loss of a Bromine Radical: Cleavage of the C-Br bond to lose a bromine radical (•Br) is a common fragmentation pathway for brominated aromatic compounds. This results in a fragment at [M-79]+ and [M-81]+.

-

Loss of HBr: Elimination of a hydrogen bromide molecule can occur, leading to a fragment at [M-80]+ and [M-82]+.

-

Ring Fragmentation: The naphthyridine ring can undergo fragmentation, often initiated by the loss of HCN or related neutral molecules, characteristic of nitrogen heterocycles.

Table 1: Predicted EI-MS Fragmentation Data for 3-Bromo-1,5-naphthyridine (C8H5BrN2, MW: 208.05 g/mol )

| m/z (Predicted) | Ion Formula | Description | Relative Abundance (Illustrative) |

| 207/209 | [C8H579/81BrN2]•+ | Molecular Ion (M•+) | High |

| 128 | [C8H5N2]+ | Loss of •Br | Moderate to High |

| 127 | [C8H4N2]•+ | Loss of HBr | Moderate |

| 102 | [C7H4N]+ | Loss of •Br and HCN | Moderate |

| 75 | [C5H3N]+ | Further ring fragmentation | Low |

Note: Relative abundances are illustrative and can be influenced by the isomer structure and instrument conditions.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

In positive-ion ESI, brominated naphthyridines are expected to readily form protonated molecules, [M+H]+. Tandem mass spectrometry (MS/MS) of this precursor ion can induce fragmentation.

-

Loss of HBr: This is a likely fragmentation pathway for the protonated molecule.

-

Ring Cleavage: Similar to EI, fragmentation of the heterocyclic ring system can occur.

Table 2: Predicted ESI-MS/MS Fragmentation Data for 3-Bromo-1,5-naphthyridine

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Description |

| 209/211 | 129 | HBr | Loss of hydrogen bromide from the protonated molecule |

| 209/211 | 103 | HBr, C2H2 | Subsequent loss of acetylene after HBr loss |

| 209/211 | 182/184 | HCN | Loss of hydrogen cyanide from the protonated molecule |

Experimental Protocols

The following are detailed, adaptable protocols for the analysis of brominated naphthyridines using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

GC-MS Analysis Protocol

GC-MS is well-suited for the analysis of thermally stable and volatile brominated naphthyridines.

1. Sample Preparation:

-

Dissolve 1 mg of the brominated naphthyridine sample in 1 mL of a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

If necessary, dilute the sample to a final concentration of approximately 10 µg/mL.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 280 °C.

-

Injection Volume: 1 µL with a 10:1 split ratio.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 300 °C.

-

Final hold: 5 minutes at 300 °C.

-

-

MS Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 500.

3. Data Analysis:

-

Identify the chromatographic peak corresponding to the brominated naphthyridine.

-

Extract the mass spectrum and identify the molecular ion peak with its characteristic Br isotopic pattern.

-

Analyze the fragmentation pattern to confirm the structure.

LC-MS/MS Analysis Protocol

LC-MS is ideal for the analysis of less volatile brominated naphthyridines or for samples in complex matrices.[5]

1. Sample Preparation:

-

Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.

-

Dilute the stock solution with the initial mobile phase composition to a working concentration of 1-10 µg/mL.[3]

-

For complex matrices (e.g., biological fluids), perform protein precipitation with acetonitrile (3:1 ratio of acetonitrile to sample), vortex, and centrifuge. Analyze the supernatant.[5]

2. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 10% B

-

1-5 min: 10-90% B

-

5-6 min: 90% B

-

6-6.1 min: 90-10% B

-

6.1-8 min: 10% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

MS Ion Source: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: 3500 V.

-

Gas Temperature: 300 °C.

-

Gas Flow: 8 L/min.

-

Nebulizer Pressure: 35 psi.

-

Data Acquisition: Full scan mode (m/z 100-500) for initial analysis and product ion scan mode for MS/MS fragmentation analysis. A ramp of collision energies (e.g., 10-40 eV) should be applied to observe the full range of fragment ions.[3]

3. Data Analysis:

-

Identify the protonated molecule [M+H]+ with its Br isotopic pattern in the full scan data.

-

Analyze the product ion scan data to identify characteristic fragment ions and confirm the structure.

Visualizations of Analytical Workflows and Fragmentation

Analytical Workflow

The logical workflow for the characterization of a brominated naphthyridine sample is depicted below.

Predicted EI-MS Fragmentation Pathway

The following diagram illustrates the predicted electron ionization fragmentation pathway for a generic monobrominated naphthyridine.

Predicted ESI-MS/MS Fragmentation Pathway

This diagram shows the predicted fragmentation of a protonated monobrominated naphthyridine in an ESI-MS/MS experiment.

Conclusion

The mass spectrometric analysis of brominated naphthyridines is a powerful approach for their structural characterization and quantification. The characteristic isotopic pattern of bromine provides a distinct signature for identifying these compounds and their fragments. While experimental data for specific isomers is limited in the public domain, established fragmentation principles for halogenated N-heterocyclic compounds allow for reliable prediction of their mass spectrometric behavior. The detailed GC-MS and LC-MS/MS protocols provided in this guide serve as a robust starting point for method development, enabling researchers in pharmaceutical and chemical analysis to effectively characterize this important class of molecules.

References

- 1. A Simple, Sensitive And Reliable LC-MS/MS Method For The Determination Of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent And Selective Inhibitor ⦠- News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physical and Chemical Properties of 4-Bromo-1,8-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1,8-naphthyridine is a halogenated heterocyclic compound belonging to the naphthyridine class of molecules. The 1,8-naphthyridine core is a recognized privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The introduction of a bromine atom at the 4-position of the 1,8-naphthyridine skeleton offers a versatile handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules and potential drug candidates. This technical guide provides a summary of the available physical and chemical properties of 4-Bromo-1,8-naphthyridine, alongside what is known about its synthesis and applications.

Core Physical and Chemical Properties

Data for 4-Bromo-1,8-naphthyridine is limited in publicly available literature, with much of the information originating from chemical supplier databases. The following tables summarize the known quantitative data for this compound.

| Property | Value | Source |

| CAS Number | 54569-28-7 | [1][2] |

| Molecular Formula | C₈H₅BrN₂ | [3][4] |

| Molecular Weight | 209.04 g/mol | [3][4] |

| Boiling Point | 311 °C | [5] |

| Flash Point | 142 °C | [5] |

| Density | 1.656 g/cm³ | [5] |

| Purity | ≥96% to ≥98% | [6][7] |

Spectroscopic Data

Detailed experimental spectroscopic data for 4-Bromo-1,8-naphthyridine is not widely published. Researchers utilizing this compound would typically perform their own analyses (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy) to confirm its identity and purity after synthesis or purchase. For reference, the SMILES code for 4-Bromo-1,8-naphthyridine is BrC1=C2C=CC=NC2=NC=C1[3].

Synthesis and Reactivity

Synthesis

A specific, detailed experimental protocol for the synthesis of 4-Bromo-1,8-naphthyridine is not readily found in the searched literature. However, the synthesis of brominated naphthyridines can often be achieved through bromination of the parent 1,8-naphthyridine or a suitable precursor. The following represents a generalized synthetic workflow that could potentially be adapted for the synthesis of 4-Bromo-1,8-naphthyridine, based on general knowledge of heterocyclic chemistry.

References

- 1. lookchem.com [lookchem.com]

- 2. 4-BROMO-1,8-NAPHTHYRIDINE|CAS 54569-28-7|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 3. 54569-28-7|4-Bromo-1,8-naphthyridine|BLD Pharm [bldpharm.com]

- 4. 54569-28-7 | MFCD11520860 | 4-Bromo-1,8-naphthyridine [aaronchem.com]

- 5. 4-bromo-1,8-naphthyridine54569-28-7,Purity98%_HANGZHOU QC-CHEMICIAL CO LTD [molbase.com]

- 6. 2abiotech.net [2abiotech.net]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Bromine Atom on the 1,8-Naphthyridine Core: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, valued for its wide array of biological activities.[1][2] The introduction of a bromine atom onto this core provides a versatile handle for a variety of synthetic transformations, enabling the exploration of chemical space and the development of novel therapeutic agents and functional materials. This in-depth technical guide provides a comprehensive overview of the reactivity of the bromine atom on the 1,8-naphthyridine core, with a focus on key synthetic transformations, experimental protocols, and the influence of bromine substitution on biological activity.

Introduction to the 1,8-Naphthyridine Core

The 1,8-naphthyridine system, a bicyclic heteroaromatic compound, has garnered significant attention in drug discovery.[3] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[4][5] The ability to functionalize the 1,8-naphthyridine core through carbon-carbon and carbon-nitrogen bond-forming reactions is crucial for the synthesis of new chemical entities with enhanced potency and selectivity. Brominated 1,8-naphthyridines are key intermediates in this endeavor, serving as versatile precursors for a range of cross-coupling and nucleophilic substitution reactions.

Reactivity of the Bromine Atom: A Comparative Overview

The reactivity of a bromine atom on the 1,8-naphthyridine core is significantly influenced by its position (2-, 3-, or 4-position) and the electronic nature of the naphthyridine ring. The two nitrogen atoms in the ring act as electron-withdrawing groups, influencing the electron density at different carbon atoms and, consequently, the reactivity of the C-Br bond.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key reaction for the functionalization of electron-deficient aromatic systems. On the 1,8-naphthyridine core, the reactivity towards SNAr is generally higher at positions activated by the electron-withdrawing nitrogen atoms. While specific comparative kinetic data for bromo-1,8-naphthyridines is scarce, general principles of SNAr suggest that the 2- and 4-positions, being ortho and para to the ring nitrogens, are more activated towards nucleophilic attack than the 3-position.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds. The reactivity of bromo-1,8-naphthyridines in these reactions generally follows the order of C-I > C-Br > C-Cl for the leaving group. The specific position of the bromine atom on the 1,8-naphthyridine ring also plays a crucial role in the reaction's success.

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds between the bromo-1,8-naphthyridine core and various organoboron reagents. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of a wide range of amino groups onto the 1,8-naphthyridine scaffold. The selection of the appropriate palladium catalyst and phosphine ligand is essential for efficient coupling.

Sonogashira Coupling: This reaction facilitates the formation of C-C bonds between the bromo-1,8-naphthyridine core and terminal alkynes, leading to the synthesis of alkynyl-substituted naphthyridines. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.

Data Presentation: Quantitative Comparison of Reactivity

The following tables summarize representative quantitative data for the key reactions of bromo-1,8-naphthyridines and analogous bromopyridines, providing a basis for comparison and reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Bromo-1,8-naphthyridines and Analogues

| Entry | Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Halo-1,8-naphthyridin-2(1H)-one | Arylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 12 | Good |

| 2 | 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |

| 3 | 2-Bromo-3-methoxypyridine | Arylboronic acid | Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ | Dioxane/H₂O | 110 | 4-12 | Excellent |

| 4 | 4-Pyridineboronic acid derivative | Aryl iodide | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |

Yields are based on reported data for analogous systems and may vary for specific bromo-1,8-naphthyridine isomers.

Table 2: Buchwald-Hartwig Amination of Bromo-1,8-naphthyridines and Analogues

| Entry | Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 3-Bromo-1,8-naphthalimide | Benzamide | G3-xantphos (2) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 3.5 | 63 |

| 2 | 3-Bromo-6-substituted-1,8-naphthyridin-2(1H)-one | Functionalized anilines | Pd₂(dba)₃ (2.5) | XPhos (5) | K₂CO₃ | t-BuOH | 100 | 12 | Good |

| 3 | 3-Bromoquinoline | Ammonia | Pd₂(dba)₃ (2) | t-Bu-XPhos (4) | NaOtBu | Toluene | 100 | 24 | 85 |

| 4 | 2-Bromopyridine | Primary alkylamines | Pd(OAc)₂ (0.005-0.05) | CyPF-t-Bu (0.005-0.05) | NaOtBu | DME | 80 | 1-4 | 90-99 |

Yields are based on reported data for analogous systems and may vary for specific bromo-1,8-naphthyridine isomers.

Table 3: Sonogashira Coupling of Bromo-1,8-naphthyridines and Analogues

| Entry | Substrate | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Amino-3-bromopyridine | Terminal alkynes | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96 |

| 2 | 2-Bromo-4-iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 25 | 2 | 95 (at I-position) |

| 3 | Aryl Bromides | Terminal alkynes | Pd(PhCN)₂Cl₂ (1) | P(t-Bu)₃ (1.2) | Cs₂CO₃ | Dioxane | 25 | 12-24 | 80-95 |

Yields are based on reported data for analogous systems and may vary for specific bromo-1,8-naphthyridine isomers.

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the bromo-1,8-naphthyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂; 1-5 mol%).

-

Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, toluene/water) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

-

Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add the bromo-1,8-naphthyridine (1.0 equiv.), the amine (1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃; 1-3 mol%), the phosphine ligand (e.g., XPhos, BINAP; 2-6 mol%), and the base (e.g., NaOtBu, K₂CO₃; 1.4-2.0 equiv.).

-

Solvent Addition: Add the anhydrous and degassed solvent (e.g., toluene, dioxane) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

General Protocol for Sonogashira Coupling

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the bromo-1,8-naphthyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂; 2-5 mol%), and the copper(I) iodide (CuI; 1-5 mol%).

-

Solvent and Reagent Addition: Add the anhydrous and degassed solvent (e.g., THF, DMF), followed by the amine base (e.g., Et₃N, DIPEA; 2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.) via syringe.

-

Reaction: Stir the reaction mixture at room temperature or heat as required (typically 25-100 °C).

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Visualizations of Reaction Mechanisms and Biological Pathways

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Catalytic Cycle of Sonogashira Coupling

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Inhibition of PI3K/AKT Signaling Pathway by 1,8-Naphthyridine Derivatives

Caption: Inhibition of the PI3K/AKT/Smad signaling pathway by 1,8-naphthyridine derivatives.[1]

Conclusion

The bromine atom on the 1,8-naphthyridine core is a key functional group that enables a wide range of synthetic transformations. This technical guide has provided an overview of the reactivity of bromo-1,8-naphthyridines in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, supported by quantitative data and detailed experimental protocols. The provided visualizations of reaction mechanisms and a relevant biological pathway further illustrate the importance of these compounds. A thorough understanding of the reactivity of the bromo-1,8-naphthyridine core is essential for the design and synthesis of novel derivatives with potential applications in drug discovery and materials science. Further research into the comparative reactivity of the different positional isomers and the development of more efficient catalytic systems will continue to expand the synthetic utility of this important class of compounds.

References

- 1. Discovery of 1,8-naphthalidine derivatives as potent anti-hepatic fibrosis agents via repressing PI3K/AKT/Smad and JAK2/STAT3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. um.edu.mt [um.edu.mt]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

The Unexplored Potential: A Technical Guide to the Biological Activities of 4-Bromo-1,8-naphthyridine and its Congeners

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the promising biological activities of 1,8-naphthyridine derivatives, with a particular focus on the potential held by their bromo-substituted analogues. The 1,8-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, known for its wide array of pharmacological properties.[1] While extensive research has been conducted on this core, a comprehensive exploration of 4-bromo-1,8-naphthyridine derivatives remains a noticeable gap in the current scientific literature. This document aims to bridge this gap by summarizing the known activities of bromo-substituted 1,8-naphthyridines and extrapolating the potential of the 4-bromo scaffold based on the well-established biological profile of the parent 1,8-naphthyridine class.

Bromo-Substituted 1,8-Naphthyridines: Emerging Players

While data on the specific 4-bromo isomer is sparse, studies on other bromo-substituted 1,8-naphthyridines have revealed significant biological activities, particularly in the antimicrobial domain. The introduction of a bromine atom can modulate the lipophilicity, electronic properties, and metabolic stability of a molecule, often leading to enhanced potency and altered selectivity.

A notable study highlighted that the introduction of a bromine atom at the C-6 position of 7-methyl-1,8-naphthyridinone derivatives enhanced their antibacterial activity.[2] These brominated compounds were identified as potential DNA gyrase inhibitors, with the most potent derivatives exhibiting IC50 values in the low microgram per milliliter range.[2]

Another naturally occurring bromo-naphthyridine isomer, 8-Bromo-4,5,5-trimethyl-5,6-dihydrobenzo[c][2][3]naphthyridine, known as Veranamine, has been isolated from a marine sponge and demonstrated antianxiety and antidepressant activities with selective affinity for serotonin (5HT2B) and sigma-1 receptors.[4][5]

Anticipated Biological Activities of 4-Bromo-1,8-naphthyridine Derivatives

Based on the extensive research into the broader 1,8-naphthyridine class, it is highly probable that 4-bromo-1,8-naphthyridine derivatives will exhibit a range of significant biological activities.[6][7] These are detailed below, with supporting data from various 1,8-naphthyridine analogues.

Anticancer Activity

1,8-Naphthyridine derivatives have shown considerable promise as anticancer agents, with several compounds demonstrating high cytotoxicity against a variety of cancer cell lines.[3][8][9][10] The mechanisms of action are often multifaceted, involving the inhibition of key enzymes crucial for cancer cell proliferation and survival.[1]

Table 1: Anticancer Activity of Selected 1,8-Naphthyridine Derivatives

| Compound ID | Cancer Cell Line | Activity (IC50 in µM) | Reference |

| Compound 12 | HBL-100 (Breast) | 1.37 | [8] |

| Compound 17 | KB (Oral) | 3.7 | [8] |

| Compound 22 | SW-620 (Colon) | 3.0 | [8] |

| Compound 29 | PA-1 (Ovarian) | 0.41 | [9] |

| Compound 29 | SW620 (Colon) | 1.4 | [9] |

| Compound 36 | PA-1 (Ovarian) | 1.19 | [9] |

| Compound 47 | MIAPaCa (Pancreatic) | 0.41 | [9] |

| Compound 47 | K-562 (Leukemia) | 0.77 | [9] |

| 10c | MCF7 (Breast) | 1.47 | [10] |

| 8d | MCF7 (Breast) | 1.62 | [10] |

| 4d | MCF7 (Breast) | 1.68 | [10] |

Antimicrobial Activity

The 1,8-naphthyridine core is famously present in nalidixic acid, a foundational antibacterial agent.[4] This scaffold has been extensively developed to produce potent antibacterial and antifungal agents. The primary mechanism of antibacterial action for many of these derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[2][11]

Table 2: Antimicrobial Activity of Selected 1,8-Naphthyridine Derivatives

| Compound Class/ID | Target Organism | Activity (MIC/IC50) | Reference |

| Brominated derivatives 31b and 31f | DNA gyrase | IC50: 1.7–13.2 µg/mL | [2] |

| ANA-12 | Mycobacterium tuberculosis H37Rv | MIC: 6.25 µg/mL | [12] |

| Compound B | M. tuberculosis H37Rv | MIC: 0.19 µM | [12] |

| Compound B | MDR-TB | MIC: 0.04 µM | [12] |

| Compound C | M. tuberculosis H37Rv | MIC: 6.25 µg/mL | [12] |

| Compound 8b | DPPH radical scavenging | IC50: 17.68±0.76 µg/mL (Antioxidant) | [13] |

| Compound 4c | DPPH radical scavenging | IC50: 18.53±0.52 µg/mL (Antioxidant) | [13] |

Some 1,8-naphthyridine derivatives have also been shown to potentiate the activity of existing antibiotics, suggesting a role in combating multidrug-resistant bacterial strains.[14]

Enzyme Inhibition

The ability of the 1,8-naphthyridine scaffold to act as a bioisostere for other heterocyclic systems has led to its exploration as an inhibitor for a wide range of enzymes.

-

Kinase Inhibition: Various 1,8-naphthyridine derivatives have been investigated as inhibitors of protein kinases, which are pivotal in cellular signaling pathways often dysregulated in cancer.[6]

-

Carbonic Anhydrase and Alkaline Phosphatase Inhibition: Recent studies have shown that 1,8-naphthyridine derivatives can act as dual inhibitors of carbonic anhydrase and alkaline phosphatase, enzymes implicated in bone disorders like rheumatoid arthritis.[15] The most potent compounds exhibited IC50 values in the nanomolar to low micromolar range.[15]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 1,8-naphthyridine derivatives stem from their interaction with various cellular targets. The following diagrams illustrate some of the key pathways and mechanisms.

Experimental Protocols

The evaluation of the biological activities of 1,8-naphthyridine derivatives employs a range of standardized assays. Below are outlines of key experimental protocols.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.

Workflow:

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol Steps:

-

Preparation: A serial two-fold dilution of the 1,8-naphthyridine derivative is prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Conclusion and Future Directions

The 1,8-naphthyridine scaffold is a remarkably versatile platform for the development of novel therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties. While the specific potential of 4-bromo-1,8-naphthyridine derivatives is yet to be fully elucidated, the promising results from other bromo-substituted analogues and the extensive data on the parent scaffold strongly suggest that this is a fruitful area for future research.

Further investigation into the synthesis and biological evaluation of a focused library of 4-bromo-1,8-naphthyridine derivatives is warranted. Such studies will likely uncover potent new candidates for drug development and provide deeper insights into the structure-activity relationships of this important heterocyclic system.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 13. Antioxidant and Antimicrobial Potential of 1,8-Naphthyridine Based Scaffolds: Design, Synthesis and in Silico Simulation Studies within Topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [1, 8]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocol for Suzuki Coupling of 4-Bromo-1,8-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,8-naphthyridine scaffold is a significant heterocyclic motif frequently found in molecules of medicinal and material science interest. The functionalization of this core structure is crucial for the development of novel compounds with tailored properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents. This document provides a detailed protocol for the Suzuki coupling of 4-Bromo-1,8-naphthyridine with various boronic acids, based on established literature procedures for structurally analogous compounds.

The successful Suzuki coupling of bromo-naphthyridines is dependent on several key parameters, including the choice of palladium catalyst, ligand, base, and solvent system.[1] For substrates such as 4-Bromo-1,8-naphthyridine, traditional palladium catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have been shown to be effective. The following protocol is a general guideline and may require optimization for specific substrates and desired outcomes.

Reaction Scheme

Caption: General scheme of the Suzuki coupling reaction.

Experimental Protocol

This protocol is adapted from a procedure for the Suzuki coupling of a similar substrate, 4-chloro-1,8-naphthyridin-2(1H)-one.

Materials:

-

4-Bromo-1,8-naphthyridine

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Cesium Carbonate (Cs₂CO₃) (1.8 equivalents)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-Bromo-1,8-naphthyridine, the corresponding arylboronic acid (1.2 eq.), and cesium carbonate (1.8 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (5 mol%), followed by anhydrous 1,4-dioxane.

-

Reaction: Stir the suspension at room temperature for 10 minutes and then heat the mixture to reflux (approximately 101 °C for 1,4-dioxane). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to the reaction mixture and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter. Concentrate the solvent under reduced pressure.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation